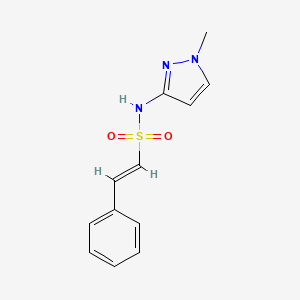
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide, also known as DPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and drug development. DPB is a member of the benzamide family, which is a class of organic compounds that have diverse biological activities, including anti-inflammatory, analgesic, and antipsychotic effects.
Wissenschaftliche Forschungsanwendungen
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been extensively studied for its potential applications in medicine and drug development. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and osteoarthritis. 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has also been found to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. Specifically, 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX-2 activity, 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can reduce inflammation and pain. 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has also been found to bind to dopamine receptors in the brain, which may explain its antipsychotic effects.
Biochemical and Physiological Effects:
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can inhibit the production of inflammatory cytokines and chemokines, as well as the proliferation of immune cells such as T cells and B cells. In vivo studies have shown that 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has also been found to have antipsychotic effects in animal models of schizophrenia.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide has several advantages for use in lab experiments. It is a small molecule that can be easily synthesized in large quantities, making it suitable for high-throughput screening assays. It also has well-defined chemical and physical properties, which makes it easy to characterize and study. However, 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which may limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide. One area of interest is the development of more potent and selective 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide analogs that can be used as therapeutic agents. Another area of interest is the investigation of the molecular mechanisms underlying 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide's anti-inflammatory and antipsychotic effects. Additionally, further studies are needed to determine the safety and efficacy of 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide in humans, which could pave the way for its use as a therapeutic agent in the treatment of inflammatory diseases and psychiatric disorders.
Synthesemethoden
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide can be synthesized using a multi-step process that involves the reaction of 3-pyridylmethylamine with 2,3-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide in its pure form. This method has been optimized to produce high yields of 2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide with excellent purity, making it suitable for large-scale production.
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-3-7-14(12(11)2)15(18)17-10-13-6-4-8-16-9-13/h3-9H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCXMIUZJYRHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dimethyl-N-(pyridin-3-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-dihydro-1H-isoquinolin-2-yl-[3-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-4-methoxyphenyl]methanone](/img/structure/B7470456.png)









![3-chloro-N-[1-(propan-2-yl)piperidin-4-yl]benzamide](/img/structure/B7470536.png)
![2-methyl-N-[1-(propan-2-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7470541.png)
